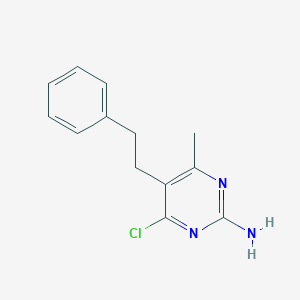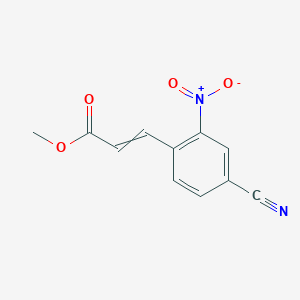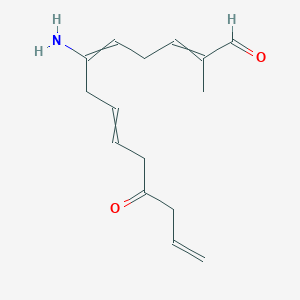![molecular formula C15H18O5S B15161000 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane CAS No. 651726-44-2](/img/structure/B15161000.png)
2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzenesulfonyl group attached to a trioxadispiro framework, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable trioxadispiro precursor under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trioxadispiro framework may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in their overall structure.
Spirocyclic compounds: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane is unique due to its combination of a benzenesulfonyl group with a trioxadispiro framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651726-44-2 |
|---|---|
Molekularformel |
C15H18O5S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2,7,10-trioxadispiro[2.2.46.23]dodecane |
InChI |
InChI=1S/C15H18O5S/c16-21(17,12-4-2-1-3-5-12)13-14(20-13)6-8-15(9-7-14)18-10-11-19-15/h1-5,13H,6-11H2 |
InChI-Schlüssel |
YAHTVOIEMPQLNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC13C(O3)S(=O)(=O)C4=CC=CC=C4)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
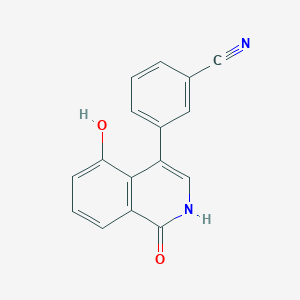
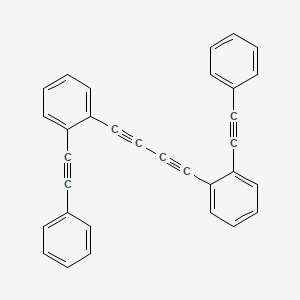
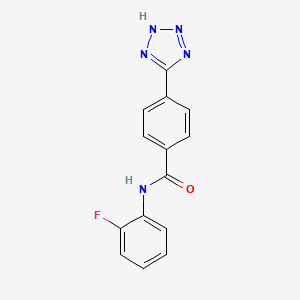

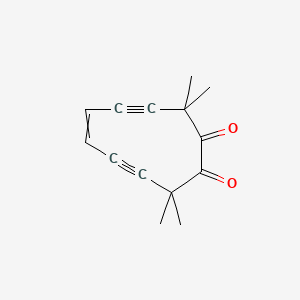

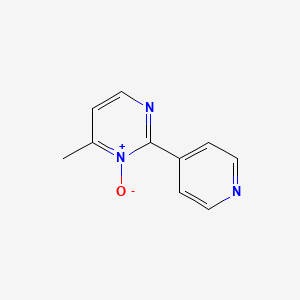
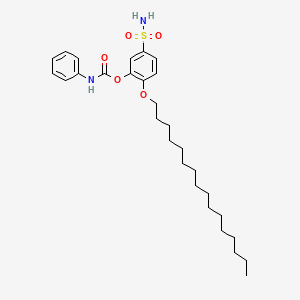
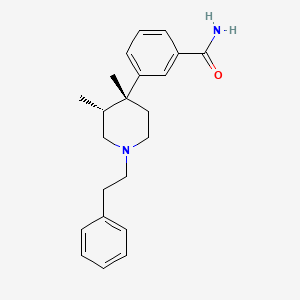
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
